tert-Butyl 3-(N-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine typically involves the reaction of 3-cyano-pyrrolidine-1-carboxylic acid tert-butyl ester with hydroxylamine. The reaction is carried out in an ethanol solution under reflux conditions for approximately 2 hours . The resulting product is then purified to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for 1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are employed to remove the Boc group.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of free amines after Boc group removal.
Scientific Research Applications
1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine involves its interaction with molecular targets such as enzymes and proteins. The hydroxycarbamimidoyl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of target molecules. This interaction can modulate biochemical pathways and cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Boc-3-(N-hydroxycarbamimidoyl)-piperidine
- tert-Butyl 4-(N-hydroxycarbamimidoyl)piperidine-1-carboxylate
- tert-Butyl 3-carbamimidoylpyrrolidine-1-carboxylate
Uniqueness
1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specialized applications in research and industry.
Biological Activity
tert-Butyl 3-(N-hydroxycarbamimidoyl)pyrrolidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and as an inhibitor of specific enzymes. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.
- Molecular Formula : C10H19N3O3
- Molecular Weight : 201.26 g/mol
- CAS Number : 500024-95-3
The biological activity of this compound primarily revolves around its role as an enzyme inhibitor. Notably, it has been studied for its ability to inhibit β-secretase and acetylcholinesterase, which are crucial in the pathophysiology of Alzheimer's disease.
Enzyme Inhibition
- β-secretase Inhibition : The compound has shown promising results as a β-secretase inhibitor, with an IC50 value indicating moderate potency (approximately 15.4 nM) .
- Acetylcholinesterase Inhibition : It also inhibits acetylcholinesterase with a Ki value of 0.17 μM, contributing to increased levels of acetylcholine in synaptic clefts, which is beneficial for cognitive function .
Biological Activity in Preclinical Studies
In vitro and in vivo studies have demonstrated the protective effects of this compound against neurodegenerative processes.
In Vitro Studies
- Astrocyte Protection : The compound exhibited a moderate protective effect against astrocyte cell death induced by amyloid-beta (Aβ) peptides. It reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures .
- Amyloid Aggregation Inhibition : At a concentration of 100 μM, it inhibited Aβ aggregation by approximately 85%, suggesting its potential to mitigate amyloid plaque formation .
In Vivo Studies
In animal models, particularly those induced with scopolamine to mimic Alzheimer's disease-like symptoms:
- The compound demonstrated a decrease in Aβ levels; however, the effects were not statistically significant compared to established treatments like galantamine .
- The reduction in β-secretase activity was noted but lacked significant differences when compared to controls .
Summary Table of Biological Activities
Properties
Molecular Formula |
C10H19N3O3 |
---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
tert-butyl 3-[(E)-N'-hydroxycarbamimidoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H19N3O3/c1-10(2,3)16-9(14)13-5-4-7(6-13)8(11)12-15/h7,15H,4-6H2,1-3H3,(H2,11,12) |
InChI Key |
ICMRUAQEVGWING-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(C1)/C(=N\O)/N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.